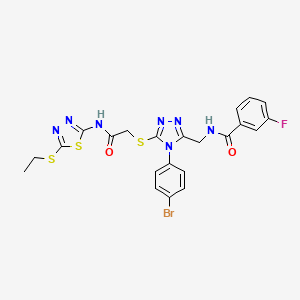
N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C22H19BrFN7O2S3 and its molecular weight is 608.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a complex molecule that incorporates multiple pharmacologically active moieties. Its structure suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings.
Structure and Properties
The molecular formula of the compound is C26H27BrN8O4S4, indicating a complex arrangement that includes bromophenyl and thiadiazole groups known for their biological significance. The presence of multiple heterocycles enhances its potential as a drug candidate.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related thiadiazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines:
- IC50 Values : Some derivatives exhibited IC50 values as low as 2.32μg/mL against MCF-7 and HepG2 cell lines, indicating potent anticancer activity .
The structure-activity relationship (SAR) studies suggest that modifications in substituents can significantly enhance anticancer efficacy. For example:
- Substituting different aryl groups can lead to variations in activity levels.
- The introduction of lipophilic groups improved the interaction with cancer cell membranes, thus enhancing cytotoxicity .
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory activities. Research indicates that modifications to the thiadiazole nucleus can yield compounds with inhibitory effects on various enzymes such as acetylcholinesterase and lipoxygenase . These enzymes are crucial in several physiological processes and are often targets for drug development.
Case Studies and Research Findings
Numerous studies have been conducted on related compounds with promising results:
- Thiadiazole Derivatives : A study demonstrated that 1,3,4-thiadiazole derivatives exhibit a broad spectrum of biological activities including antimicrobial and anticancer effects . The incorporation of aryl groups significantly enhanced these properties.
- Cytotoxicity Assays : In a comparative study, several derivatives were tested against different cancer cell lines (e.g., MCF-7 and SK-OV-3). Compounds showed varying degrees of cytotoxicity with some exhibiting selective toxicity towards cancer cells while sparing normal cells .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells, leading to increased DNA fragmentation—an essential pathway in cancer treatment .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrFN7O2S3/c1-2-34-22-30-28-20(36-22)26-18(32)12-35-21-29-27-17(31(21)16-8-6-14(23)7-9-16)11-25-19(33)13-4-3-5-15(24)10-13/h3-10H,2,11-12H2,1H3,(H,25,33)(H,26,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKLUKSPPLLDQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrFN7O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














